molecular formula C13H14N2S B12823979 2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole

2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole

Cat. No.: B12823979
M. Wt: 230.33 g/mol
InChI Key: SFYBHHBKAHFKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole is a heterocyclic compound that features both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,6-dimethylphenyl isothiocyanate with 2-aminoacetophenone under reflux conditions in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiourea, which then cyclizes to form the desired imidazo[2,1-b]thiazole ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,6-Dimethylphenyl)-5,6-dihydroimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its dual heterocyclic structure allows for versatile interactions with various biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C13H14N2S

Molecular Weight

230.33 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole

InChI

InChI=1S/C13H14N2S/c1-9-4-3-5-10(2)12(9)11-8-15-7-6-14-13(15)16-11/h3-5,8H,6-7H2,1-2H3

InChI Key

SFYBHHBKAHFKRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CN3CCN=C3S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.